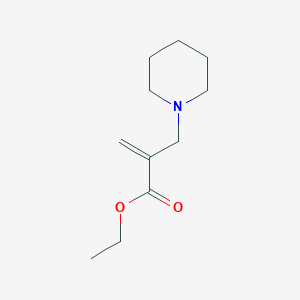

Ethyl 2-piperidinomethylacrylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H19NO2 |

|---|---|

Molecular Weight |

197.27 g/mol |

IUPAC Name |

ethyl 2-(piperidin-1-ylmethyl)prop-2-enoate |

InChI |

InChI=1S/C11H19NO2/c1-3-14-11(13)10(2)9-12-7-5-4-6-8-12/h2-9H2,1H3 |

InChI Key |

MMIXBIHEGTVOJC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=C)CN1CCCCC1 |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Investigations of Ethyl 2 Piperidinomethylacrylate

Nucleophilic Addition Reactions Across the Acrylate (B77674) Double Bond

The electron-deficient nature of the α,β-unsaturated ester in Ethyl 2-piperidinomethylacrylate makes it a prime candidate for nucleophilic addition reactions, most notably the aza-Michael addition. In a reaction analogous to the addition of piperidine (B6355638) to ethyl acrylate, the tertiary amine in this compound already occupies the nitrogen, preventing it from acting as a nucleophile itself in an intermolecular fashion. However, the acrylate system readily accepts other nucleophiles.

The aza-Michael addition of secondary amines to ethyl acrylate, a closely related substrate, has been shown to proceed efficiently. For instance, the reaction of piperidine with ethyl acrylate yields the corresponding β-amino ester. This reaction can be catalyzed by various means, including Lewis acids like lithium perchlorate (B79767) (LiClO₄) or even under solvent-free conditions, highlighting the inherent reactivity of the acrylate system. While specific studies on this compound are not extensively documented, the reactivity of its core acrylate structure suggests a high susceptibility to similar nucleophilic attacks.

| Nucleophile | Substrate | Catalyst/Conditions | Product | Yield |

| Piperidine | Ethyl Acrylate | LiClO₄, room temp, solvent-free | Ethyl 3-(piperidin-1-yl)propanoate | High |

| Piperidine | Methyl Acrylate | HClO₄/SiO₂, microwave | Methyl 3-(piperidin-1-yl)propanoate | 92% |

This table presents data for the analogous reaction of piperidine with simple acrylates, illustrating the expected reactivity pattern for the acrylate moiety in this compound.

Cycloaddition Reactions with Nitrogen-Containing Nucleophiles

The dual functionality of this compound provides a platform for intramolecular and intermolecular cycloaddition reactions, leading to the formation of diverse heterocyclic scaffolds. The reaction with nitrogen-containing nucleophiles, such as hydrazine (B178648) derivatives, is of particular synthetic interest.

The reaction of α,β-unsaturated esters with hydrazine derivatives is a well-established method for the synthesis of pyrazolidinone heterocycles. While direct studies on this compound are sparse, the reaction of ethyl acrylate with hydrazine hydrate (B1144303) provides valuable insight. wikipedia.org These reactions typically proceed through an initial Michael addition of the hydrazine to the acrylate double bond, followed by an intramolecular cyclization via condensation to form the pyrazolidinone ring. wikipedia.org

A relevant example is the synthesis of Ethyl 2-(3-chloropyridin-2-yl)-5-oxo-pyrazolidine-3-carboxylate from diethyl maleate (B1232345) and 3-chloro-2-hydrazinopyridine. csic.es This reaction, carried out in the presence of a base like sodium ethoxide, underscores the general pathway for the formation of substituted pyrazolidinones from acrylate-type precursors. csic.es The presence of the bulky piperidinomethyl group at the α-position of this compound would likely influence the steric course of the reaction but is not expected to alter the fundamental reaction pathway.

| Acrylate Derivative | Hydrazine Derivative | Product |

| Diethyl maleate | 3-chloro-2-hydrazinopyridine | Ethyl 2-(3-chloropyridin-2-yl)-5-oxo-pyrazolidine-3-carboxylate |

| Ethyl acrylate | Hydrazine hydrate | Pyrazolidin-3-one |

This table showcases examples of pyrazolidinone formation from related acrylate and hydrazine derivatives.

The mechanism for pyrazoline formation from the reaction of substituted hydrazines and Mannich bases (which are structurally related to the starting materials of this compound) has been proposed to involve the elimination of the amine to form a vinyl ketone intermediate. rsc.org This vinyl ketone then reacts with the hydrazine to form a hydrazone, which subsequently cyclizes to the pyrazoline. rsc.org

In the case of this compound, the reaction with a hydrazine derivative likely initiates with a nucleophilic attack of the hydrazine at the β-carbon of the acrylate. This is followed by an intramolecular cyclization where the other nitrogen of the hydrazine attacks the ester carbonyl group, leading to the elimination of ethanol (B145695) and the formation of the pyrazolidinone ring. The piperidinomethyl group remains as a substituent on the resulting heterocyclic scaffold.

The stereochemical outcome of cycloaddition reactions is a critical aspect of synthetic chemistry. In the context of pyrazolidinone synthesis from chiral α,β-unsaturated esters, the stereochemistry of the newly formed stereocenters is often influenced by the existing chiral centers in the starting materials.

Electrophilic Transformations Involving the Piperidinomethyl Moiety

The piperidinomethyl group in this compound contains a tertiary amine, which is susceptible to electrophilic attack. The most common electrophilic transformation for such a group is quaternization.

The N-alkylation of piperidine derivatives is a well-known reaction that leads to the formation of quaternary ammonium (B1175870) salts. researchgate.net This reaction typically involves the treatment of the piperidine derivative with an alkyl halide. The nitrogen atom of the piperidine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. In the case of this compound, reaction with an electrophile such as an alkyl iodide (e.g., methyl iodide) would be expected to yield the corresponding quaternary ammonium salt, where the piperidinium (B107235) nitrogen bears a positive charge. The study of N-quaternization of substituted piperidines has shown that the reaction can lead to diastereomeric products, with the stereochemical outcome being influenced by the steric and electronic nature of the substituents on the piperidine ring. wikipedia.org

| Piperidine Derivative | Electrophile | Product |

| N-Methyl-4-phenylpiperidine | Methyl iodide | N,N-Dimethyl-4-phenylpiperidinium iodide |

| N-Ethyl-4-phenylpiperidine | Ethyl iodide | N,N-Diethyl-4-phenylpiperidinium iodide |

This table provides examples of quaternization reactions of related N-alkylpiperidines.

Studies on Transition Metal-Catalyzed Reactions

Transition metal catalysis offers a powerful tool for the functionalization of organic molecules. While specific studies on the transition metal-catalyzed reactions of this compound are not extensively reported, the reactivity of the acrylate moiety suggests its potential participation in a variety of catalytic transformations.

Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, are widely used for the formation of carbon-carbon bonds. youtube.comnih.gov Acrylates are common coupling partners in these reactions. For example, the palladium-catalyzed cross-coupling of simple alkenes with acrylates provides a direct route to 1,3-dienes. csic.es It is conceivable that this compound could participate in similar palladium-catalyzed reactions, either through activation of the vinylic C-H bond or by acting as a Michael acceptor for an organometallic nucleophile.

Rhodium and copper-catalyzed reactions are also of significant interest. Rhodium catalysts are known to be effective for various C-H activation and functionalization reactions. nih.govbeilstein-journals.org Copper catalysts are utilized in a range of reactions, including multicomponent reactions for the synthesis of complex heterocyclic systems. The presence of the nitrogen atom in the piperidinomethyl group could also allow for chelation-assisted catalysis, potentially influencing the regioselectivity and reactivity in transition metal-catalyzed processes. However, without specific experimental data for this compound, these remain as plausible but undemonstrated areas of its reactivity.

Hydroamination Processes

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for the synthesis of nitrogen-containing molecules. For a substrate such as this compound, which is an α,β-unsaturated ester, this transformation would typically proceed via an aza-Michael addition.

While no specific studies on the hydroamination of this compound have been identified, the general mechanism for the aza-Michael reaction is well-established. researchgate.netvanderbilt.edu This reaction involves the conjugate addition of a nucleophilic amine to the electron-deficient alkene. researchgate.net The process can be catalyzed by acids, bases, or organometallic complexes. vanderbilt.edu In the context of this compound, the existing piperidine moiety could potentially influence the reaction's feasibility and stereochemical outcome through intramolecular catalysis or steric hindrance.

Research on structurally similar compounds, such as dimethyl itaconate, has shown that secondary amines like piperidine readily undergo aza-Michael addition. rsc.org These reactions are often conducted under neat conditions or in various solvents, with the reaction rate and product distribution being influenced by the choice of catalyst and reaction conditions. rsc.org It is plausible that this compound would exhibit similar reactivity, though empirical data is necessary for confirmation.

Exploration of Other Catalytic C-C and C-N Bond Formations

Beyond hydroamination, the electrophilic nature of the double bond in this compound makes it a potential substrate for a variety of other catalytic bond-forming reactions.

Catalytic C-C Bond Formation:

The electron-withdrawing ester group activates the β-carbon for nucleophilic attack, making it a suitable Michael acceptor for the formation of C-C bonds. Common nucleophiles for such reactions include enolates, organometallic reagents (e.g., Gilman or Grignard reagents), and enamines. While general methodologies for these transformations are abundant, vanderbilt.edu their application to this compound has not been specifically documented.

Furthermore, α-(aminomethyl)acrylates, a class of compounds to which this compound belongs, are known to undergo polymerization, a form of C-C bond formation. sigmaaldrich.com The nature of the α-substituent can influence the polymerization mechanism and the properties of the resulting polymer. sigmaaldrich.com

Catalytic C-N Bond Formation:

Aside from the aforementioned hydroamination, other catalytic C-N bond-forming reactions could be envisaged. For instance, the reaction with other nitrogen-based nucleophiles under catalytic conditions could lead to the formation of various heterocyclic structures. Reactions of related α,β-unsaturated esters with binucleophiles like hydrazine have been shown to yield pyrazole (B372694) derivatives. researchgate.net

It is important to note that the reactivity of this compound in these catalytic processes remains a subject for future experimental investigation. The data presented here is based on established principles of organic chemistry and the known reactivity of analogous compounds.

Applications of Ethyl 2 Piperidinomethylacrylate in the Construction of Complex Molecular Architectures

Utilisation as a Precursor to Diverse Nitrogen-Containing Heterocyclic Systems

The electron-deficient double bond of the acrylate (B77674) system, activated by the ester group, is susceptible to nucleophilic attack, making Ethyl 2-piperidinomethylacrylate a prime candidate for constructing nitrogen-containing heterocycles.

One of the most effective methods for synthesizing five-membered pyrazoline and pyrazolidinone rings involves the cyclocondensation reaction between an α,β-unsaturated carbonyl compound and a hydrazine (B178648) derivative. researchgate.net The reaction typically proceeds via an initial Michael addition of the hydrazine to the unsaturated system, followed by an intramolecular cyclization and dehydration.

In this context, this compound can serve as the α,β-unsaturated ester component. The proposed reaction mechanism involves the nucleophilic attack of a hydrazine derivative at the β-position of the acrylate. The subsequent intramolecular cyclization, involving the attack of the second nitrogen of the hydrazine onto the ester's carbonyl carbon, would lead to the formation of a substituted pyrazolidinone ring. The presence of the piperidinomethyl group at the α-position introduces a unique substituent that can influence the compound's steric and electronic properties, as well as its subsequent chemical reactivity and biological activity. While this specific reaction is a well-established route for pyrazoline synthesis, its application to generate novel pyrazolidinone frameworks from this compound represents a promising synthetic strategy. researchgate.netresearchgate.net

The reactivity of α-(aminomethyl)acrylates extends beyond the synthesis of pyrazolidinones, suggesting potential for accessing a wider range of nitrogen-containing heterocycles (azacycles). Research has shown that α-(aminomethyl)acrylates can act as acceptors in tandem 1,4-addition–aldol condensation reactions. nih.govbeilstein-journals.org When reacted with organozinc compounds in the presence of an aldehyde or ketone, these substrates can form complex amino alcohols with high efficiency. nih.govbeilstein-journals.org These resulting polyfunctional molecules are valuable intermediates that can be further cyclized to produce various substituted piperidines, pyrrolidines, or other complex azacycle derivatives, which are common motifs in pharmaceutical compounds. nih.govethz.ch The coordination of the pendant amine group to the metal reagent is often crucial for the success of these reactions, highlighting the importance of the integrated piperidine (B6355638) structure in this compound. nih.gov

Role as a Monomer in Advanced Polymer Chemistry

The vinyl group of this compound allows it to be polymerized, creating macromolecules with unique functionalities conferred by the pendant piperidinomethyl groups.

This compound belongs to the class of α-(aminomethyl)acrylates. Radical polymerization of these monomers has been investigated, revealing unique behaviors. For instance, studies on the closely related ethyl α-(aminomethyl)acrylate show that it undergoes radical polymerization to yield polymers that exhibit both pH and temperature responsiveness in aqueous solutions. researchgate.netrsc.org This behavior is attributed to the presence of the amino groups in the side chains.

Similarly, the radical polymerization of a methacrylate (B99206) monomer containing a piperidine cycle has been studied, providing insight into the kinetics. researchcommons.orgresearchcommons.org The process was found to be influenced by factors such as solvent nature, temperature, and monomer/initiator concentrations. researchcommons.orgresearchcommons.org Such polymers, containing a high density of amine functionalities, are explored for various applications where environmental responsiveness is desired.

Below is a data table summarizing kinetic parameters for the polymerization of a related piperidine-containing methacrylate, which serves as a model for this compound.

| Parameter | Value | Conditions |

| Monomer Reaction Order | 1.5 | Radical polymerization in organic solvent |

| Initiator Reaction Order | 0.56 | Nitrogen-containing initiator |

| Activation Energy (Ea) | 59.8 kJ/mol | Temperature-varied kinetic study |

| Data derived from studies on 1-chloro-3-piperidino-2-propylmethacrylate. researchcommons.orgresearchcommons.org |

It is important to clarify that as an acrylate, this compound polymerizes via a vinyl addition mechanism (typically radical polymerization) and does not undergo cationic ring-opening polymerization (CROP) itself. However, the resulting polymer, poly(this compound), is structurally analogous to certain polymers that are synthesized via CROP.

The key structural analogy lies in the regular spacing of nitrogen atoms along the polymer chain. CROP of N-substituted cyclic amines, such as N-substituted aziridines or azetidines, produces polyamines where the nitrogen atom is part of the polymer backbone. acs.orgugent.be The propagation in these systems involves the nucleophilic attack of the monomer's amine onto a strained cyclic ammonium (B1175870) species at the active chain end. acs.org

Another class of polymers synthesized via CROP with structural similarities are poly(2-oxazoline)s. acs.orgbanrepcultural.org These polymers feature tertiary amide groups in their side chains, which can be hydrolyzed to yield linear polyethyleneimine, a polymer with primary and secondary amines in the backbone. The ability to create polymers with repeating amine functionalities is a shared characteristic, whether accessed through vinyl polymerization of an amine-containing monomer like this compound or through CROP of a cyclic imino ether or cyclic amine. rsc.org

The true value of poly(this compound) lies in its nature as a functional polymer. The pendant piperidine groups along the polymer chain are not inert; they impart specific chemical and physical properties to the material. These tertiary amine groups can be protonated at low pH, rendering the polymer water-soluble and positively charged (polycationic). This pH-responsiveness is a key feature for applications in smart materials.

Copolymerization of this compound with other monomers is a powerful strategy to fine-tune material properties. For instance, copolymers containing tertiary amine methacrylates and poly(ethylene glycol) (PEG) have been explored as vectors for gene therapy, where the cationic amine portion complexes with anionic DNA, and the PEG portion provides steric stability. nih.gov Furthermore, the primary amine analogues of these polymers can undergo post-polymerization modification via Michael addition with other acrylates, allowing for the creation of a diverse library of functional materials from a single parent polymer. rsc.org

Polymers featuring pendant piperidine rings have also been shown to possess unique functional properties, such as acting as kinetic hydrate (B1144303) inhibitors for natural gas pipelines or as components in highly stable anion exchange membranes for fuel cells. acs.orggoogle.com These applications leverage the specific chemical nature and steric bulk of the piperidine group.

Below is a data table summarizing the properties and performance of a related piperidine-based polymer tested as a kinetic hydrate inhibitor.

| Polymer Name | Molecular Weight (Mw, g/mol ) | Cloud Point (°C) | Performance (Avg. To, °C) |

| Poly(N-acryloylpiperidine) (PAPip) | 3475 | 5 | 11.6 |

| Poly(N-acryloyl-nipecotamide) (PNANAm) | 4000 | 25 (LCST), 60 (UCST) | 12.6 |

| Data derived from studies on piperidine-based polymers as kinetic hydrate inhibitors. acs.org |

Contributions to the Synthesis of Natural Product Analogues and Medicinal Scaffolds

The piperidine nucleus is a prevalent structural motif found in a wide array of natural products and pharmaceuticals, valued for its influence on the pharmacokinetic and pharmacodynamic properties of bioactive compounds. researchgate.netnih.gov Its incorporation can enhance membrane permeability, receptor binding, and metabolic stability. researchgate.net Similarly, acrylate derivatives serve as versatile building blocks in organic synthesis, readily participating in various addition and polymerization reactions.

Despite the individual promise of its constituent parts, the specific utility of this compound as a key building block for constructing analogues of natural products or for developing novel medicinal scaffolds has not been a significant focus of reported research. Searches of chemical and life science databases did not yield studies detailing its reaction pathways or its incorporation into the core structures of such complex molecules.

In the absence of direct research, one can speculate on the potential reactivity of this compound. The molecule possesses a reactive acrylate system and a nucleophilic piperidine ring, which could theoretically be involved in various synthetic transformations. However, without empirical data, any discussion of its role remains conjectural.

To illustrate the type of data that would be relevant had such research been published, the following table provides a hypothetical structure for presenting findings on the use of a synthetic building block in medicinal chemistry.

Hypothetical Data on the Application of a Building Block in Medicinal Scaffold Synthesis

| Building Block | Target Scaffold/Natural Product Analogue | Key Reaction Type | Yield (%) | Reference |

|---|---|---|---|---|

| This compound | Hypothetical Analogue A | Michael Addition | Not Reported | N/A |

| This compound | Hypothetical Scaffold B | Aza-Michael Addition | Not Reported | N/A |

It is important to reiterate that the data presented in the table above is purely illustrative and does not represent actual experimental results for this compound, as no such findings were identified in the available literature. The development of novel synthetic methodologies is a continuous effort in medicinal chemistry, and the potential of any given compound, including this compound, may be explored in future research. ajchem-a.comnih.gov

Theoretical and Computational Investigations of Ethyl 2 Piperidinomethylacrylate

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for understanding the electronic structure and molecular conformation of organic compounds. For Ethyl 2-piperidinomethylacrylate, DFT methods can be employed to determine its optimized geometry, bond lengths, bond angles, and dihedral angles. These calculations would reveal the spatial arrangement of the atoms and the preferred three-dimensional structure of the molecule.

The electronic properties, such as the distribution of electron density, can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight the electron-rich and electron-deficient regions of the molecule, which are crucial for predicting sites of electrophilic and nucleophilic attack. For instance, the carbonyl oxygen of the ester group and the nitrogen atom of the piperidine (B6355638) ring are expected to be electron-rich, while the α- and β-carbons of the acrylate (B77674) moiety would exhibit different electronic characteristics.

Furthermore, Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Natural Bond Orbital (NBO) analysis can provide a more detailed picture of the electronic structure by describing the bonding in terms of localized orbitals. This analysis can quantify the delocalization of electron density and the nature of intramolecular interactions, such as hyperconjugation.

Illustrative Calculated Electronic Properties for a Model Acrylate System

To illustrate the type of data obtained from such calculations, the following table presents hypothetical results for a related acrylate system, calculated at the B3LYP/6-31G(d) level of theory.

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.5 D |

| Mulliken Charge on Carbonyl Carbon | +0.45 e |

| Mulliken Charge on Carbonyl Oxygen | -0.52 e |

| Mulliken Charge on Piperidine Nitrogen | -0.38 e |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, potential reactions include Michael additions, polymerizations, and cycloadditions. Theoretical calculations can map out the potential energy surface (PES) for these transformations, identifying the reactants, products, intermediates, and, crucially, the transition states.

The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. By locating and characterizing the transition state structure, chemists can calculate the activation energy, which is a primary determinant of the reaction rate. Methods such as Intrinsic Reaction Coordinate (IRC) calculations can confirm that a located transition state indeed connects the reactants and products.

For example, in a Michael addition reaction involving this compound as the acceptor, computational studies could model the approach of a nucleophile to the β-carbon of the acrylate. The calculations would reveal whether the reaction proceeds through a concerted or a stepwise mechanism and would provide the geometries and energies of all relevant species along the reaction pathway. This level of detail is often inaccessible through experimental means alone.

Hypothetical Activation Energies for a Michael Addition Reaction

The following table provides an example of how activation energies for different mechanistic pathways of a Michael addition to an acrylate could be presented.

| Mechanistic Pathway | Calculated Activation Energy (kcal/mol) |

| Concerted Pathway | 25.8 |

| Stepwise Pathway (Intermediate 1) | 19.5 |

| Stepwise Pathway (Intermediate 2) | 22.1 |

In Silico Modeling for Predicting Reactivity and Selectivity in Organic Transformations

In silico modeling encompasses a range of computational techniques used to predict the reactivity and selectivity of chemical reactions. For this compound, these models can forecast how the molecule will behave in various organic transformations.

Reactivity indices derived from DFT, such as global and local electrophilicity and nucleophilicity indices, can quantify the molecule's propensity to participate in different types of reactions. For instance, the electrophilicity index can predict the molecule's behavior as an electrophile in reactions like the Diels-Alder cycloaddition.

When a reaction can lead to multiple products, computational models can predict the regioselectivity and stereoselectivity. By comparing the activation energies of the different reaction pathways leading to the various possible products, the most favorable pathway and therefore the major product can be determined. For example, in the case of a cycloaddition reaction, calculations can predict whether the endo or exo product will be favored.

Predicted Selectivity in a Hypothetical Cycloaddition Reaction

This table illustrates how computational predictions of product ratios in a cycloaddition reaction might be displayed.

| Product | Relative Energy (kcal/mol) | Predicted Product Ratio (%) |

| Regioisomer A (endo) | 0.0 | 75 |

| Regioisomer A (exo) | 1.2 | 20 |

| Regioisomer B (endo) | 2.5 | 4 |

| Regioisomer B (exo) | 3.0 | 1 |

Conformational Analysis of the Piperidine Substituent and its Influence on Reactivity

Molecular mechanics and DFT calculations can be used to perform a detailed conformational analysis of the piperidine ring. By calculating the energies of the different conformers, the most stable conformation can be identified. The energy difference between the axial and equatorial conformers of the N-substituent can be determined, providing insight into the conformational equilibrium. nih.gov

The conformation of the piperidine ring can affect the accessibility of the nitrogen's lone pair of electrons, which in turn influences its nucleophilicity and basicity. Furthermore, the steric hindrance presented by the piperidine ring can direct the approach of reactants, thereby influencing the stereochemical outcome of reactions at the acrylate moiety. For instance, the preferred conformation of the piperidine ring might shield one face of the acrylate double bond, leading to a diastereoselective reaction.

Calculated Conformational Energies of a Substituted Piperidine Ring

The following table presents hypothetical relative energies for the different conformations of a substituted piperidine ring, demonstrating the preference for the chair conformation.

| Conformation | Relative Energy (kcal/mol) |

| Chair (Equatorial Substituent) | 0.0 |

| Chair (Axial Substituent) | 2.1 |

| Twist-Boat | 5.5 |

| Boat | 6.9 |

Advanced Methodologies and Future Research Trajectories for Ethyl 2 Piperidinomethylacrylate

Development of Asymmetric Synthetic Strategies for Enantiomerically Pure Derivatives

The creation of enantiomerically pure derivatives of ethyl 2-piperidinomethylacrylate is a significant goal, as chirality is fundamental in pharmaceutical and materials science. Asymmetric synthesis aims to produce a specific stereoisomer, which can be challenging but offers immense value. Future research in this area could draw inspiration from established asymmetric transformations applied to similar substrates.

One promising avenue is the use of chiral organocatalysts in aza-Michael addition reactions. nih.gov Catalysts derived from cinchona alkaloids, for instance, have been successfully used to catalyze the addition of amines to enones and enoates, achieving high yields and excellent enantioselectivity (up to 99% ee). nih.gov Another approach involves bifunctional chiral catalysts, such as those based on BINOL or phosphinyl BINOL compounds, which have proven effective in asymmetric aza-Baylis–Hillman reactions, yielding allylic amines with high enantiomeric excess. wikipedia.org The development of polymer-anchored chiral catalysts also presents an opportunity for creating recoverable and reusable systems for asymmetric Michael additions. nih.govresearchgate.net

A key strategy could involve the enantioselective addition of piperidine (B6355638) to an appropriate electrophilic precursor in the presence of a chiral catalyst. Alternatively, a chiral auxiliary, such as a tert-butanesulfinamide group, could be employed. This group is widely used for the asymmetric synthesis of a vast range of chiral amines and has been scaled to industrial production levels. yale.edu

Table 1: Potential Chiral Catalytic Systems for Asymmetric Synthesis

| Catalyst Type | Example Catalyst Class | Target Reaction | Potential Outcome |

|---|---|---|---|

| Organocatalyst | Cinchona Alkaloid Derivatives | Asymmetric Aza-Michael Addition | High enantioselectivity (ee) in the formation of a C-N bond. nih.gov |

| Organocatalyst | Chiral Phosphoric Acid | Asymmetric Aminomethylation | Synthesis of chiral aminomethyl compounds with high ee. nih.gov |

| Metal Complex | Chiral Tetrahydrosalen-Cu(I) | Asymmetric Henry Reaction Analogue | Potential for high stereoselectivity in additions to the acrylate (B77674). organic-chemistry.org |

| Metal Complex | Ph-dbfox/Zn(NTf₂)₂ | Asymmetric Friedel-Crafts | Alkylation of nucleophiles with high enantiocontrol. rsc.org |

This table is illustrative and based on methodologies applied to analogous chemical systems.

Exploration of Novel Catalytic Systems for Efficient and Selective Transformations

Beyond asymmetry, the discovery of novel catalytic systems to improve the efficiency and selectivity of reactions involving this compound is a critical research frontier. The molecule's structure, an aza-Baylis-Hillman adduct analogue, suggests that catalysts effective for this class of reactions could be highly relevant. acs.orgmdpi.com

For instance, co-catalyst systems, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) combined with a solid acid like Amberlyst® 15, have been shown to effectively promote three-component aza-Baylis-Hillman reactions under environmentally benign conditions. mdpi.com Metal-based catalysts also offer significant potential. Palladium-catalyzed reactions are widely used for the synthesis of functionalized piperidines, while zinc-mediated processes provide a rapid route to aza-Baylis-Hillman type products. acs.orgajchem-a.com

The reactivity of the acrylate group can be harnessed for various transformations. For example, dialkylzinc reagents, in the presence of air, can participate in radical-polar crossover 1,4-additions with similar α-(aminomethyl)acrylates. nih.gov The nitrogen atom within the piperidine ring plays a crucial role by coordinating to the zinc, enabling the formation of a zinc enolate that can be trapped by electrophiles in tandem reactions. nih.gov This opens up pathways to create more complex molecules in a single step.

Table 2: Prospective Catalysts for Transformations of this compound

| Catalyst System | Reaction Type | Potential Advantage |

|---|---|---|

| DABCO / Amberlyst® 15 | Aza-Baylis-Hillman | Green conditions, high atom economy. mdpi.com |

| Triphenylphosphine | Aza-Baylis-Hillman | Classic nucleophilic catalyst, well-understood mechanism. wikipedia.org |

| Palladium(II) Complexes | Annulation/Cyclization | Direct assembly of complex piperidine-containing structures. ajchem-a.com |

| Dialkylzinc / Air | 1,4-Addition / Tandem Reactions | Mild, catalyst-free radical addition and subsequent bond formation. nih.gov |

This table is illustrative and based on methodologies applied to analogous chemical systems.

Integration into Continuous Flow Chemistry and Sustainable Synthetic Processes

Modern chemical manufacturing increasingly emphasizes sustainable and safe processes. Continuous flow chemistry, which involves performing reactions in a continuously flowing stream through a reactor, offers significant advantages in this regard, including enhanced safety, improved heat transfer, better reproducibility, and easier scalability. researchgate.netrsc.org

The synthesis of this compound and its precursors could be adapted to flow systems. For example, the synthesis of acryloyl chloride, a key precursor for many acrylates, has been successfully and safely demonstrated in a continuous-flow microreactor. nih.gov This on-demand generation avoids the storage of a highly reactive and unstable chemical. Similarly, the esterification reaction to form acrylate monomers has been efficiently performed in flow reactors, minimizing side products and facilitating processing. rsc.org

Furthermore, the principles of green chemistry can be applied. The use of solvent-free reaction conditions, microwave activation, and recyclable catalysts are all viable strategies to reduce the environmental impact of synthesis. mdpi.commdpi.com For instance, aza-Michael additions have been successfully carried out under solvent-free conditions using microwave irradiation, dramatically reducing reaction times and simplifying purification. mdpi.com

Table 3: Comparison of Batch vs. Continuous Flow Synthesis for Acrylate Production

| Parameter | Conventional Batch Processing | Continuous Flow Processing |

|---|---|---|

| Safety | Potential for thermal runaway with exothermic reactions. | Superior heat management, smaller reaction volumes enhance safety. nih.gov |

| Efficiency | Longer reaction times, potential for side-product formation. | Short residence times (minutes), improved selectivity. rsc.orgnih.gov |

| Scalability | Scaling up can be complex and require significant re-optimization. | Scaled by running longer or using parallel reactors ("scaling out"). rsc.org |

| Process Control | Difficult to precisely control temperature and mixing. | Precise control over parameters like temperature, pressure, and residence time. researchgate.net |

| Sustainability | Often requires large volumes of solvents and energy. | Reduced solvent use, energy efficient, potential for catalyst recycling. mdpi.com |

This table presents a generalized comparison based on literature for acrylate and related syntheses.

Design and Synthesis of New Derivatives with Tailored Reactivity Profiles

The core structure of this compound serves as a versatile scaffold for the design and synthesis of new derivatives with customized properties. By modifying the piperidine ring, the ethyl ester, or the acrylate double bond, new molecules with tailored reactivity can be created for specific applications in polymer science or medicinal chemistry.

One avenue of exploration is to use the molecule in annulation reactions to build more complex heterocyclic systems. For example, aza-[4+2] annulation reactions using similar Morita-Baylis-Hillman adducts have been developed to produce diverse azatricyclic compounds. rsc.org The reactivity of the derivative can be controlled by the choice of catalyst, leading to different regioisomers. rsc.org

Another strategy involves leveraging the zinc enolates formed from 1,4-additions, as previously mentioned. These intermediates can be trapped with various electrophiles, such as aldehydes or ketones, in tandem 1,4-addition–aldol reactions. nih.gov This approach allows for the construction of complex derivatives containing multiple stereocenters and functional groups in a single, efficient operation. nih.gov The introduction of different substituents on the piperidine nitrogen or replacement of the ethyl group could further modulate the electronic and steric properties of the molecule, influencing its reactivity in polymerization or cycloaddition reactions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-piperidinomethylacrylate, and what methodological considerations are critical for reproducibility?

- Answer : Common synthetic approaches involve nucleophilic substitution or esterification reactions. For example, a typical procedure (adapted from similar piperidine derivatives) uses potassium carbonate as a base in refluxing acetone to facilitate coupling between piperidine derivatives and acrylate esters . Key considerations include:

- Catalyst selection : Cs₂CO₃ or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for activating carboxyl groups .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, acetone) enhance reaction efficiency .

- Purification : Column chromatography or recrystallization to isolate the product, monitored by TLC .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Answer :

- NMR spectroscopy : ¹H and ¹³C NMR to confirm structural integrity, with emphasis on resolving peaks for the piperidine ring (δ 1.4–2.8 ppm) and acrylate ester groups (δ 4.1–4.3 ppm for ethyl, δ 5.8–6.4 ppm for acrylate) .

- IR spectroscopy : Key stretches include C=O (ester, ~1730 cm⁻¹) and C-N (piperidine, ~1250 cm⁻¹) .

- HPLC/MS : For purity assessment and molecular ion verification .

Q. What biological or pharmacological activities have been preliminarily reported for this compound?

- Answer : While direct studies are limited, structurally related piperidine-acrylate esters exhibit:

- Enzyme inhibition : Potential as acetylcholinesterase or protease inhibitors due to electrophilic acrylate moieties .

- Drug precursor utility : Scaffolds for neuroactive or antimicrobial agents, supported by in vitro cytotoxicity assays (e.g., IC₅₀ values in μM range) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in scalable syntheses?

- Answer : Systematic optimization involves:

- DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading to identify Pareto-optimal conditions .

- Kinetic studies : Monitor reaction progress via in-situ FTIR or HPLC to pinpoint rate-limiting steps (e.g., ester activation) .

- Green chemistry metrics : Substitute toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., ethyl lactate) without compromising yield .

Q. How should researchers resolve contradictions in spectral data interpretation for this compound derivatives?

- Answer : Contradictions often arise from:

- Tautomerism or conformational dynamics : Use variable-temperature NMR to detect exchange broadening or splitting of piperidine ring signals .

- Impurity interference : Cross-validate with high-resolution MS and 2D NMR (COSY, HSQC) .

- Computational validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) .

Q. What strategies are recommended for designing stability studies of this compound under varying storage and experimental conditions?

- Answer :

- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways (e.g., hydrolysis of the ester bond) .

- Analytical monitoring : Use stability-indicating HPLC methods with photodiode array detection to track degradation products .

- pH-dependent stability : Assess hydrolysis rates in buffered solutions (pH 1–12) to guide formulation for biological assays .

Q. How can computational methods enhance the understanding of this compound’s structure-activity relationships (SAR)?

- Answer :

- Molecular docking : Screen against target proteins (e.g., kinases, GPCRs) to predict binding modes and affinity .

- MD simulations : Analyze conformational flexibility and solvent interactions over nanosecond timescales .

- QSAR modeling : Corrogate electronic (HOMO/LUMO) and steric parameters (log P, TPSA) with experimental bioactivity data .

Methodological Notes

- Data Reproducibility : Always report solvent grades, catalyst lot numbers, and equipment calibration details .

- Ethical Compliance : Adhere to institutional guidelines for handling hazardous intermediates (e.g., acrylate esters) .

- Literature Review : Use systematic review frameworks (PICOT) to identify knowledge gaps and justify experimental hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.